molecular formula C6H3BrClF B1271530 2-Bromo-1-chloro-4-fluorobenzene CAS No. 201849-15-2

2-Bromo-1-chloro-4-fluorobenzene

Cat. No.: B1271530
CAS No.: 201849-15-2
M. Wt: 209.44 g/mol
InChI Key: FOCCSIJMXBTKHD-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-4-fluorobenzene is an organic compound with the molecular formula C6H3BrClF. It is a polyhalo-substituted benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1-chloro-4-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 1-chloro-4-fluorobenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or carbon tetrachloride

    Catalyst: Iron(III) bromide or aluminum tribromide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: 1-chloro-4-fluorobenzene and bromine

    Reaction Vessel: Stainless steel reactors with temperature control

    Purification: Distillation or recrystallization to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-chloro-4-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or ammonia in solvents like ethanol or dimethyl sulfoxide.

    Electrophilic Substitution: Nitric acid and sulfuric acid for nitration; sulfur trioxide for sulfonation.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.

Major Products Formed:

    Nucleophilic Substitution: Hydroxy, alkoxy, or amino-substituted benzene derivatives.

    Electrophilic Substitution: Nitro or sulfonyl-substituted benzene derivatives.

    Coupling Reactions: Biphenyl derivatives with various substituents.

Scientific Research Applications

2-Bromo-1-chloro-4-fluorobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and molecular probes for biological studies.

    Medicine: Utilized in the synthesis of potential drug candidates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-4-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing halogen atoms (bromine, chlorine, and fluorine) on the benzene ring influences its chemical behavior:

    Nucleophilic Substitution: The halogen atoms can be displaced by nucleophiles, forming new carbon-nucleophile bonds.

    Electrophilic Substitution:

Comparison with Similar Compounds

2-Bromo-1-chloro-4-fluorobenzene can be compared with other polyhalo-substituted benzene derivatives:

The uniqueness of this compound lies in its specific arrangement of halogen atoms, which imparts unique reactivity and makes it valuable for specific synthetic applications.

Properties

IUPAC Name

2-bromo-1-chloro-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF/c7-5-3-4(9)1-2-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCCSIJMXBTKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378318
Record name 2-Bromo-1-chloro-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201849-15-2
Record name 2-Bromo-1-chloro-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201849-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-chloro-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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